![molecular formula C21H21FN2O B2846571 7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol CAS No. 385786-52-7](/img/structure/B2846571.png)
7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol” is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are widely utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . They are present in numerous biological compounds and exhibit a broad range of biological activities .
Synthesis Analysis
The synthesis of quinoline derivatives, including “7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol”, often involves chemical modification of the quinoline nucleus . This approach is commonly used in drug discovery, resulting in improved therapeutic effects . The synthesis of these compounds can be achieved in a variety of effective ways using metal-catalyzed steps .Molecular Structure Analysis
Quinolines, including “7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol”, contain a nitrogen group and exhibit important biological activities . They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .Chemical Reactions Analysis
Quinoline derivatives are known to exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of these compounds depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
Quinoline derivatives are generally soluble in water and other polar solvents . They display different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Scientific Research Applications
1. Antimicrobial and Antitubercular Activities
Compounds related to 7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol have been studied for their potential in treating infectious diseases. For instance, derivatives of mefloquine, a compound similar in structure, have shown significant anti-tubercular activities, as evidenced by minimum inhibitory concentrations (MIC) in vitro assays against M. tuberculosis (Wardell et al., 2011). Additionally, novel ofloxacin derivatives, another group of compounds related to 7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol, have shown promise in the treatment of mycobacterial infections (Dinakaran et al., 2008).
2. Anticancer Potential
Several studies have focused on the anticancer properties of quinoline derivatives. For instance, novel 4-(piperidin-1-ylmethyl)-2-(thiophen-2-yl) quinoline derivatives have exhibited considerable growth inhibition of human cancer cell lines (Harishkumar et al., 2018). Another study synthesized a series of 2-(benzimidazol-2-yl)quinoxalines, showing promising activity against a range of cancer lines (Mamedov et al., 2022).
3. Corrosion Inhibition
Compounds structurally related to 7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol have been studied for their corrosion inhibitory properties. For example, certain 8-Hydroxyquinoline-based piperazine derivatives were effective in inhibiting the corrosion of C35E steel in HCl electrolyte (El Faydy et al., 2020).
4. Solid-State Characterization
Research has also been conducted on the solid-state characterization of compounds similar to 7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol. For example, compound A, an NMDA antagonist with a related structure, showed multiple polymorphic forms, suggesting potential versatility in pharmaceutical formulations (Kojima et al., 2008).
Mechanism of Action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are used in the synthesis of various drugs .
Mode of Action
It’s known that depression, a common mood syndrome, is triggered by the improper release of monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the cns with the malfunction of noradrenergic, dopaminergic, and serotonergic systems . Given that this compound is part of the synthesis of antidepressant molecules , it’s plausible that it interacts with these neurotransmitter systems.
Biochemical Pathways
Considering its potential role in the synthesis of antidepressant molecules , it may influence the biochemical pathways related to the production and regulation of monoamine neurotransmitters.
Result of Action
Given its potential role in the synthesis of antidepressant molecules , it may contribute to alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
Future Directions
The swift development of new molecules containing the quinoline nucleus has generated many research reports in a brief span of time . There is a requirement to collect recent information to understand the current status of the quinoline nucleus in medicinal chemistry research . This includes numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
properties
IUPAC Name |
7-[(4-fluorophenyl)-piperidin-1-ylmethyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O/c22-17-9-6-16(7-10-17)20(24-13-2-1-3-14-24)18-11-8-15-5-4-12-23-19(15)21(18)25/h4-12,20,25H,1-3,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKPJBCDXUEGDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=C(C=C2)F)C3=C(C4=C(C=CC=N4)C=C3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(4-Fluorophenyl)(piperidin-1-yl)methyl]quinolin-8-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

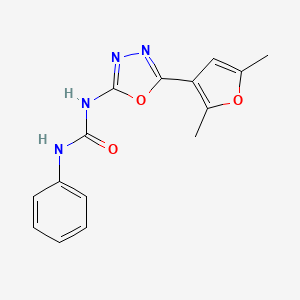
![3-[(3,4-dichlorophenyl)methyl]-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
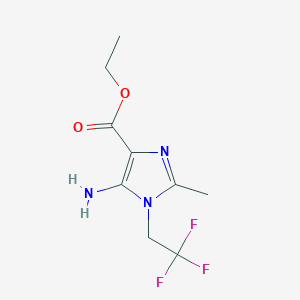
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 3-nitrobenzoate](/img/structure/B2846492.png)
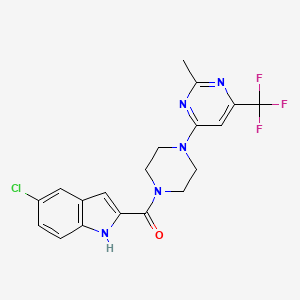
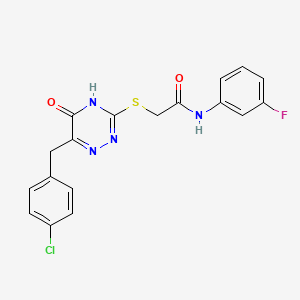
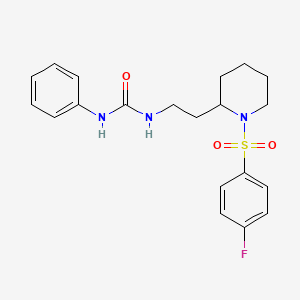

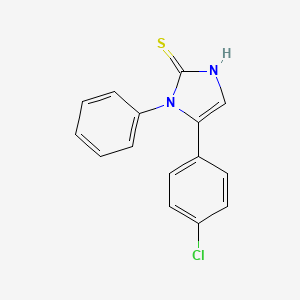

![N-(3,4-dimethylphenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2846506.png)
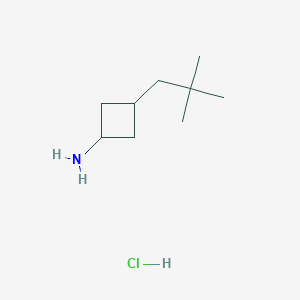

![diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate](/img/structure/B2846511.png)